N-(2,5-dimethylphenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2,5-dimethylphenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide” is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a phenyl group substituted with two methyl groups, an isoindoline-1,3-dione moiety, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,5-dimethylphenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide” typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethylphenylamine and phthalic anhydride.
Formation of Isoindoline-1,3-dione: Phthalic anhydride reacts with the amine group of 2,5-dimethylphenylamine to form the isoindoline-1,3-dione intermediate.
Acetamide Formation: The intermediate is then reacted with acetic anhydride to introduce the acetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale reactions under controlled conditions to ensure high yield and purity. This might include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-(2,5-dimethylphenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols or amines.
Substitution: The phenyl ring and the acetamide group can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of “N-(2,5-dimethylphenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide” would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies, such as binding assays or cellular assays.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-dimethylphenyl)acetamide: Lacks the isoindoline-1,3-dione moiety.
N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide: Lacks the 2,5-dimethylphenyl group.
N-phenylacetamide: A simpler structure without the methyl groups or the isoindoline-1,3-dione moiety.
Uniqueness
“N-(2,5-dimethylphenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide” is unique due to the combination of the 2,5-dimethylphenyl group and the isoindoline-1,3-dione moiety. This unique structure may confer specific properties, such as enhanced biological activity or improved material characteristics, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H18N2O3 |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide |
InChI |
InChI=1S/C19H18N2O3/c1-12-8-9-13(2)17(10-12)20(14(3)22)11-21-18(23)15-6-4-5-7-16(15)19(21)24/h4-10H,11H2,1-3H3 |
InChI Key |
DGVGFBPJLOYUPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CN2C(=O)C3=CC=CC=C3C2=O)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.